3-[4-(Butan-2-ylamino)phenoxy]phenol
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Overview
Description
3-[4-(Butan-2-ylamino)phenoxy]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenoxy group substituted with a butan-2-ylamino group, making it a unique derivative of phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Butan-2-ylamino)phenoxy]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-(Butan-2-ylamino)phenol with a suitable phenol derivative under basic conditions. The reaction typically requires a strong base such as potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ultrasound-assisted synthesis, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butan-2-ylamino)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
3-[4-(Butan-2-ylamino)phenoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 3-[4-(Butan-2-ylamino)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in inflammatory and cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.
4-Phenoxyphenol: A derivative with a phenoxy group attached to the phenol.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: A more complex derivative with additional substituents
Uniqueness
3-[4-(Butan-2-ylamino)phenoxy]phenol is unique due to the presence of the butan-2-ylamino group, which imparts specific chemical and biological properties.
Properties
CAS No. |
394647-04-2 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[4-(butan-2-ylamino)phenoxy]phenol |
InChI |
InChI=1S/C16H19NO2/c1-3-12(2)17-13-7-9-15(10-8-13)19-16-6-4-5-14(18)11-16/h4-12,17-18H,3H2,1-2H3 |
InChI Key |
LRASFUNMHPZOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
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